2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile
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Overview
Description
2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles This compound features a benzene ring substituted with amino, bromophenyl, chlorophenyl, and dicarbonitrile groups
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzene Core: Starting with a benzene derivative, the core structure is formed through electrophilic aromatic substitution reactions.
Introduction of Substituents: The bromophenyl and chlorophenyl groups are introduced via halogenation reactions, often using reagents like bromine and chlorine under controlled conditions.
Amination and Nitrile Formation: The amino group can be introduced through nucleophilic substitution reactions, while the dicarbonitrile groups are typically formed using cyanation reactions with reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new drugs. Its structural features might interact with biological targets, leading to therapeutic effects.
Industry
In the industry, this compound might be used in the development of advanced materials, such as polymers or dyes, due to its aromatic and nitrile functionalities.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-bromophenyl)-6-(4-fluorophenyl)benzene-1,3-dicarbonitrile
- 2-amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile might exhibit unique properties due to the specific combination of bromine and chlorine substituents. These halogen atoms can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)benzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrClN3/c21-14-5-1-12(2-6-14)16-9-17(13-3-7-15(22)8-4-13)19(11-24)20(25)18(16)10-23/h1-9H,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBEZCHYSWNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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